molecular formula C8H15N2O9P B12319763 Phosphoribosyl-N-formylglycineamide

Phosphoribosyl-N-formylglycineamide

Cat. No.: B12319763
M. Wt: 314.19 g/mol
InChI Key: VDXLUNDMVKSKHO-UHFFFAOYSA-N
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Description

Phosphoribosyl-N-formylglycineamide, also known as Formylglycinamide ribonucleotide, is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate. It is a crucial building block for DNA and RNA. This compound also plays a role in the biosynthesis of vitamins such as thiamine and cobalamin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoribosyl-N-formylglycineamide is formed when the enzyme phosphoribosylglycinamide formyltransferase adds a formyl group from 10-formyltetrahydrofolate to glycineamide ribonucleotide. The reaction conditions typically involve the presence of 10-formyltetrahydrofolate and the enzyme under physiological conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally synthesized through enzymatic reactions that mimic natural biosynthetic pathways. These methods ensure high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

Phosphoribosyl-N-formylglycineamide primarily undergoes formylation and amidination reactions. The formylation reaction involves the addition of a formyl group, while the amidination reaction involves the conversion to an amidine by transferring an amino group from glutamine .

Common Reagents and Conditions

Major Products

Mechanism of Action

Phosphoribosyl-N-formylglycineamide exerts its effects through enzymatic reactions. The enzyme phosphoribosylglycinamide formyltransferase catalyzes the addition of a formyl group to glycineamide ribonucleotide, forming this compound. This compound is then converted to an amidine by phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine . These reactions are crucial for the biosynthesis of purine nucleotides.

Comparison with Similar Compounds

Phosphoribosyl-N-formylglycineamide is unique due to its role in purine nucleotide biosynthesis. Similar compounds include:

This compound stands out due to its specific role in the formylation and amidination steps of purine nucleotide biosynthesis.

Properties

IUPAC Name

[5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXLUNDMVKSKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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